molecular formula C12H12N2O6S2 B1584388 4,4'-Diaminobiphenyl-3,3'-disulfonic acid CAS No. 3365-90-0

4,4'-Diaminobiphenyl-3,3'-disulfonic acid

Cat. No.: B1584388
CAS No.: 3365-90-0
M. Wt: 344.4 g/mol
InChI Key: NFSOOPQRTBEFDR-UHFFFAOYSA-N
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Description

4,4’-Diaminobiphenyl-3,3’-disulfonic acid is a chemical compound with the molecular formula C₁₂H₁₂N₂O₆S₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two amino groups and two sulfonic acid groups attached to a biphenyl structure.

Scientific Research Applications

4,4’-Diaminobiphenyl-3,3’-disulfonic acid has a wide range of scientific research applications, including:

Safety and Hazards

4,4’-Diaminobiphenyl-3,3’-disulfonic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Diaminobiphenyl-3,3’-disulfonic acid can be synthesized through the reaction of benzidine sulfate with sulfuric acid monohydrate at a temperature of 210°C . This reaction results in the formation of benzidine-3,3’-disulfonic acid, which is then converted to 4,4’-diaminobiphenyl-3,3’-disulfonic acid.

Industrial Production Methods

The industrial production of 4,4’-diaminobiphenyl-3,3’-disulfonic acid typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The compound is usually produced in solid form and requires careful handling and storage to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diaminobiphenyl-3,3’-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 4,4’-diaminobiphenyl-3,3’-disulfonic acid include sulfuric acid, nitric acid, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 4,4’-diaminobiphenyl-3,3’-disulfonic acid include various substituted biphenyl derivatives, amine derivatives, and sulfonic acid derivatives. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 4,4’-diaminobiphenyl-3,3’-disulfonic acid involves its interaction with various molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of complexes and derivatives that exhibit specific biological and chemical properties .

Comparison with Similar Compounds

4,4’-Diaminobiphenyl-3,3’-disulfonic acid can be compared with other similar compounds, such as:

The uniqueness of 4,4’-diaminobiphenyl-3,3’-disulfonic acid lies in its specific combination of amino and sulfonic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6S2/c13-9-3-1-7(5-11(9)21(15,16)17)8-2-4-10(14)12(6-8)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSOOPQRTBEFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187332
Record name 3,3'-Benzidinedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3365-90-0
Record name 3,3'-Benzidinedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Benzidinedisulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Benzidinedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W0E505HS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 500 mL flask equipped with mechanical stirrer, condenser, addition funnel, and thermometer was charged with 50.0 g (0.255 mol) of 2-nitrobenzene sulfonyl chloride (Aldrich). Upon dropwise addition of 5M aqueous sodium hydroxide (125 mL, 0.625 mol) the reaction mixture warmed to 80° C. and a dark red/brown solution resulted. The mixture was stirred for 1 hour and the flask allowed to cool to room temperature. Next, 52.5 g of zinc dust (0.803 mol, Mallinckrodt) was added in one portion. The reaction mixture turned green and warmed to 40° C. Sodium hydroxide (50 percent w/w, 113.75 g, 1.42 mol) was then cautiously added dropwise. The temperature of the reaction mixture rose quickly and vigorous reflux ensued. The reaction mixture turned black, then light green, and finally gray. After addition was complete, the reaction mixture was heated to 90° C. and stirred for 30 minutes. The reaction mixture was cooled and filtered through diatomaceous earth. The zinc salts were washed several times with water yielding 850 mL of an orange/brown filtrate. The filtrate was immediately transferred to a 2 L flask equipped with mechanical stirrer, condenser, addition funnel, nitrogen inlet, and thermometer. Concentrated hydrochloric acid (250 mL) was added dropwise. A light yellow precipitate formed, leaving a clear yellow supernatant (pH=7). Further addition of acid caused the solid to dissolve and the solution to turn orange and then brown (pH=4). More acid caused a tan precipitate to form and persist. After HCl addition was complete, the temperature had risen to 45° C. and the pH was 1. The reaction mixture was stirred for an additional hour and then cooled in an ice bath. The precipitate was collected by filtration and dried in a vacuum oven at ambient temperature yielding a cake which weighed 11.69 g. The product was purified by dissolving it in 150 mL of hot water containing 13.5 mL of 5M sodium hydroxide. Concentrated HCl (15 mL) was then slowly added to reprecipitate the product. Vacuum filtration and drying in a vacuum oven at ambient temperature yielded 11.07 g (28.6 percent) of 4,4'-diaminobiphenyl-3,3'-disulfonic acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
113.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
52.5 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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